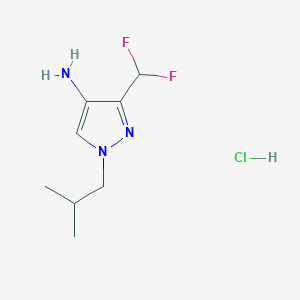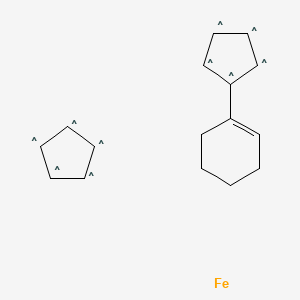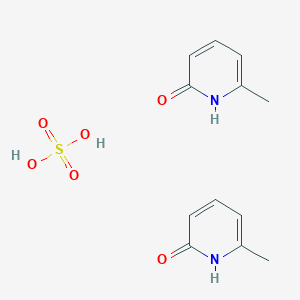![molecular formula C12H15BO2 B1433225 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol CAS No. 1437052-32-8](/img/structure/B1433225.png)
6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol
Vue d'ensemble
Description
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol is a spirocyclic compound that features a unique structure combining a benzoxaborole moiety with a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a benzoxaborole derivative with a cyclopentanone under acidic or basic conditions, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxaborole moiety can be reduced to form different boron-containing species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzoxaborole ring.
Applications De Recherche Scientifique
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The spirocyclic structure also contributes to its stability and specificity in binding to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Another spirocyclic compound with a different heterocyclic core.
Spirooxindole: Features an oxindole moiety and is known for its biological activity.
Spiropyran: A photochromic compound that can switch between different isomeric forms under light exposure.
Uniqueness
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol is unique due to its benzoxaborole core, which imparts distinct chemical reactivity and biological activity. The combination of the benzoxaborole and cyclopentane rings creates a rigid, three-dimensional structure that enhances its binding affinity and specificity for molecular targets.
This detailed article provides a comprehensive overview of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-hydroxy-6-methylspiro[2,1-benzoxaborole-3,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-9-4-5-10-11(8-9)13(14)15-12(10)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAZHNMTZHOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C)C3(O1)CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)









![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)



